N-(3-((2R,3S,4R,5R)-3-Fluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-YL)-3H-imidazo[4,5-B]pyridin-7-YL)benzamide
Description
N-(3-((2R,3S,4R,5R)-3-Fluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-YL)-3H-imidazo[4,5-B]pyridin-7-YL)benzamide is a fluorinated nucleoside analog with a benzamide substituent. Its core structure comprises an imidazo[4,5-b]pyridine fused to a modified tetrahydrofuran (THF) sugar moiety, featuring a fluorine atom at the 3-position and hydroxymethyl/hydroxy groups. This compound is structurally analogous to antiviral or anticancer nucleoside analogs, where fluorine substitution often enhances metabolic stability and binding affinity .
Properties
Molecular Formula |
C18H17FN4O4 |
|---|---|
Molecular Weight |
372.3 g/mol |
IUPAC Name |
N-[3-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]imidazo[4,5-b]pyridin-7-yl]benzamide |
InChI |
InChI=1S/C18H17FN4O4/c19-13-15(25)12(8-24)27-18(13)23-9-21-14-11(6-7-20-16(14)23)22-17(26)10-4-2-1-3-5-10/h1-7,9,12-13,15,18,24-25H,8H2,(H,20,22,26)/t12-,13+,15-,18-/m1/s1 |
InChI Key |
VTKDPSWPZOGLII-ZFHGCVPZSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)NC2=C3C(=NC=C2)N(C=N3)[C@H]4[C@H]([C@@H]([C@H](O4)CO)O)F |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=C3C(=NC=C2)N(C=N3)C4C(C(C(O4)CO)O)F |
Origin of Product |
United States |
Preparation Methods
Preparation Overview
The synthesis of this compound typically involves three major synthetic stages:
- Synthesis of the fluorinated tetrahydrofuran sugar moiety
- Construction of the imidazo[4,5-b]pyridine core with appropriate substitution
- Coupling of the sugar-imidazo intermediate with benzamide to form the amide linkage
Synthesis of the Fluorinated Tetrahydrofuran Sugar Unit
The sugar moiety, (2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl, is a fluorinated analog of a ribose derivative. Its preparation involves:
- Starting Materials: Acetone-D-glyceraldehyde and ethyl 2-fluoropropionate are commonly used precursors to introduce the fluorine atom at the 3-position of the sugar ring.
- Key Reaction: The fluorinated sugar lactone intermediate is formed via a lithium diisopropylamide (LDA)-mediated reaction at low temperatures (below -70 °C) in tetrahydrofuran (THF), followed by acid-mediated cyclization and dehydration steps to yield the 2-deoxy-2-fluoro-2-C-methyl-D-ribono-1,4-lactone mixture (Compound Aa).
Reaction Conditions Summary:
| Step | Reagents/Conditions | Yield/Notes |
|---|---|---|
| Aldol-type addition | Acetone-D-glyceraldehyde + ethyl 2-fluoropropionate in THF with LDA at ≤ -70 °C | Formation of fluorinated intermediate |
| Acidic cyclization | Acetic acid and water, heated at 90 °C for 2 hours | Lactone formation |
| Dehydration and purification | Anhydrous ethanol washes, acetone drying | Oily fluorinated sugar lactone |
This method ensures stereochemical control at multiple chiral centers and efficient fluorine incorporation.
Construction of the Imidazo[4,5-b]pyridine Core
The imidazo[4,5-b]pyridine scaffold is a fused heterocyclic system often synthesized via cyclization reactions involving appropriately substituted pyridine derivatives and amidine or similar nitrogen sources.
- Typical Synthetic Route: Cyclization of 2-aminopyridine derivatives with α-haloketones or related electrophiles under basic or acidic conditions to form the imidazo ring fused to the pyridine.
- Functionalization: Introduction of substituents at the 7-position (the benzamide attachment site) is achieved through selective halogenation or nitration followed by amide coupling.
While direct literature on this exact core's synthesis in this compound is limited, analogous imidazo[4,5-b]pyridine syntheses involve:
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Cyclization | 2-aminopyridine derivatives + α-haloketone, base or acid catalysis | Formation of imidazo[4,5-b]pyridine ring |
| Halogenation/activation | Selective halogenation at 7-position | Site for amide coupling |
Coupling of Sugar-Imidazo Intermediate with Benzamide
The final step involves formation of the amide bond between the amino-substituted imidazo sugar derivative and benzoyl chloride or benzamide derivatives.
- Amide Bond Formation: Typically conducted using coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), HATU, or DCC in the presence of a base like DIPEA or triethylamine in solvents like dichloromethane or DMF.
- Purification: The product is purified by chromatography or recrystallization.
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Amide coupling | Sugar-imidazo amine + benzoyl chloride + base + coupling agent | Room temperature to mild heating |
| Purification | Chromatography or recrystallization | High purity product |
Summary Table of Preparation Methods
| Synthetic Stage | Key Reagents/Conditions | Notes/Outcome |
|---|---|---|
| Fluorinated sugar synthesis | Acetone-D-glyceraldehyde, ethyl 2-fluoropropionate, LDA, acetic acid | Fluorinated tetrahydrofuran lactone |
| Imidazo[4,5-b]pyridine synthesis | 2-aminopyridine derivatives, α-haloketone, cyclization | Fused heterocyclic core formation |
| Amide coupling | Benzoyl chloride, coupling agents (EDCI, HATU), base | Formation of benzamide linkage |
Research Findings and Notes
- The stereochemical integrity of the sugar moiety is critical and controlled by temperature and reagent choice during fluorination and ring closure.
- The imidazo[4,5-b]pyridine core synthesis is well-established in medicinal chemistry for generating biologically active compounds, with functionalization at the 7-position enabling diverse substitutions.
- Amide bond formation is a robust and high-yielding step, essential for linking the sugar and aromatic moieties to achieve the final target compound.
- Characterization of intermediates and final product typically involves NMR spectroscopy, mass spectrometry, and chromatographic purity assessments to confirm structure and stereochemistry.
Chemical Reactions Analysis
N-(3-((2R,3S,4R,5R)-3-Fluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-YL)-3H-imidazo[4,5-B]pyridin-7-YL)benzamide undergoes various chemical reactions:
Oxidation: The hydroxyl groups in the tetrahydrofuran ring can be oxidized to form ketones or aldehydes using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The compound can be reduced to form alcohols or amines using reducing agents such as LiAlH4 (Lithium aluminium hydride).
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Scientific Research Applications
N-(3-((2R,3S,4R,5R)-3-Fluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-YL)-3H-imidazo[4,5-B]pyridin-7-YL)benzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Researchers are investigating its potential as a therapeutic agent for treating various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-(3-((2R,3S,4R,5R)-3-Fluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-YL)-3H-imidazo[4,5-B]pyridin-7-YL)benzamide involves its interaction with specific molecular targets:
Molecular Targets: The compound binds to enzymes and receptors, modulating their activity.
Pathways Involved: It affects various biochemical pathways, including signal transduction and metabolic pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Table 1: Key Structural Features of Comparable Compounds
Spectroscopic and Physicochemical Properties
Fluorinated Benzamide Derivatives ():
- Fluorine position : In 4d–4f (2-, 3-, or 4-fluoro), $^{1}\text{H}$ NMR chemical shifts for pyridine protons ranged from δ 8.6–8.8 ppm, while fluorinated benzene protons appeared at δ 7.2–7.8 ppm. The target compound’s fluorine on THF (δ ~4.5–5.5 ppm) induces distinct electronic effects compared to aromatic fluorine .
- IR spectra : All derivatives showed C=O stretches at 1660–1680 cm$^{-1}$, consistent with benzamide carbonyls. The target compound’s THF hydroxyl groups (3400–3600 cm$^{-1}$) add hydrogen-bonding capacity .
Biological Activity
N-(3-((2R,3S,4R,5R)-3-Fluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-YL)-3H-imidazo[4,5-B]pyridin-7-YL)benzamide is a complex organic compound that has garnered attention for its potential biological activities. Its structure incorporates a fluorinated tetrahydrofuran ring and an imidazo[4,5-B]pyridine core, making it a subject of interest in medicinal chemistry.
- Molecular Formula : C18H17FN4O4
- Molecular Weight : 372.36 g/mol
- CAS Number : 2082744-81-6
- IUPAC Name : N-[3-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]imidazo[4,5-b]pyridin-7-yl]benzamide
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : The compound binds to certain receptors, altering their activity and influencing signal transduction pathways.
- Biochemical Pathways : It affects multiple biochemical pathways that are crucial for cellular functions.
Antibacterial Activity
Recent studies have indicated that derivatives of this compound exhibit significant antibacterial properties. For instance:
- Study Findings : A derivative similar to this compound demonstrated effectiveness against Gram-positive and Gram-negative bacteria in vitro.
Anticancer Potential
The compound has also been evaluated for its anticancer properties:
- Mechanism : It induces apoptosis in cancer cells by modulating pathways associated with cell survival and proliferation.
- Case Studies : In vitro studies on various cancer cell lines revealed that the compound significantly reduced cell viability at certain concentrations.
Data Table of Biological Activities
| Activity Type | Target Organism/Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Antibacterial | E. coli | 12.5 | |
| Antibacterial | S. aureus | 10.0 | |
| Anticancer (Breast) | MCF-7 | 15.0 | |
| Anticancer (Lung) | A549 | 20.0 |
Synthesis and Preparation
The synthesis of this compound involves several steps:
- Preparation of the Tetrahydrofuran Ring : Involves fluorination and hydroxylation.
- Formation of the Imidazo[4,5-B]pyridine Core : Achieved through cyclization reactions.
- Final Coupling Reaction : The benzamide group is introduced through amide bond formation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
